molecular formula C21H20FN3O2S B2642178 N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide CAS No. 894011-86-0

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide

Cat. No.: B2642178
CAS No.: 894011-86-0
M. Wt: 397.47
InChI Key: GYEDEBDRRRDXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated aromatic rings and thiazole moieties, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3-fluoro-4-methylaniline and 4-methyl-2-phenylthiazole. These intermediates are then subjected to a series of coupling reactions, often involving oxalyl chloride and appropriate catalysts, to form the final oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic rings and thiazole moieties enable it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methylphenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
  • N-(4-fluorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Uniqueness

Compared to similar compounds, N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide stands out due to its specific combination of fluorinated aromatic rings and thiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-13-8-9-16(12-17(13)22)25-20(27)19(26)23-11-10-18-14(2)24-21(28-18)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEDEBDRRRDXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.